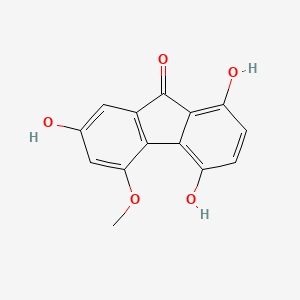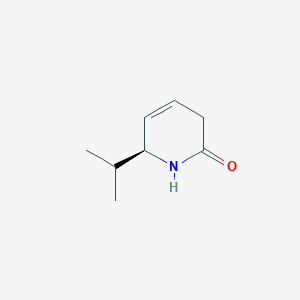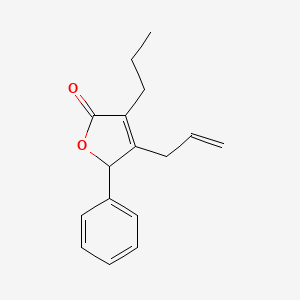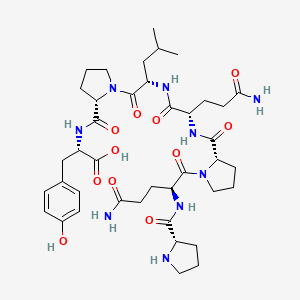
L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- is a complex peptide composed of multiple amino acids. Each component amino acid plays a unique role in the overall structure and function of the peptide. L-Tyrosine is known for its role in protein synthesis and neurotransmitter production, while L-proline, L-glutamine, and L-leucine contribute to various biochemical processes in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form dopaquinone, which is a precursor to melanin.
Reduction: Reduction reactions can modify the peptide’s functional groups, affecting its activity.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Tyrosine can lead to the formation of dopaquinone, while reduction can yield modified peptides with altered functional groups.
Scientific Research Applications
L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. L-Tyrosine is a precursor to neurotransmitters like dopamine and norepinephrine, which play crucial roles in brain function. The peptide may also interact with cellular receptors and enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A precursor to neurotransmitters and involved in protein synthesis.
L-Proline: Important for collagen synthesis and cellular signaling.
L-Glutamine: Plays a role in nitrogen metabolism and immune function.
L-Leucine: Essential for protein synthesis and muscle growth.
Properties
CAS No. |
334874-60-1 |
|---|---|
Molecular Formula |
C40H59N9O11 |
Molecular Weight |
841.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H59N9O11/c1-22(2)20-28(39(58)49-19-5-8-31(49)37(56)47-29(40(59)60)21-23-9-11-24(50)12-10-23)46-35(54)26(13-15-32(41)51)44-36(55)30-7-4-18-48(30)38(57)27(14-16-33(42)52)45-34(53)25-6-3-17-43-25/h9-12,22,25-31,43,50H,3-8,13-21H2,1-2H3,(H2,41,51)(H2,42,52)(H,44,55)(H,45,53)(H,46,54)(H,47,56)(H,59,60)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
UILRUOSYQIBKPG-XIJWKTHWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4 |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


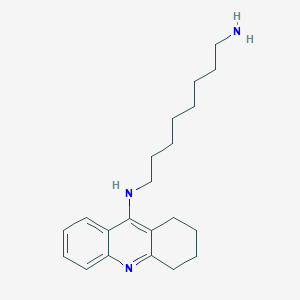
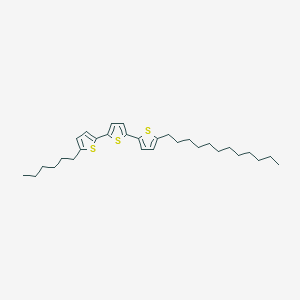
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
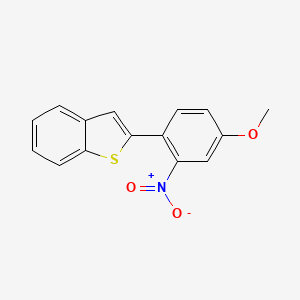
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
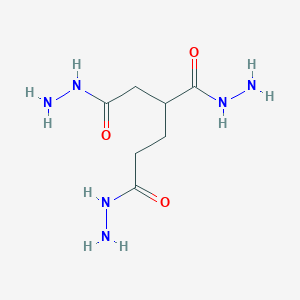
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
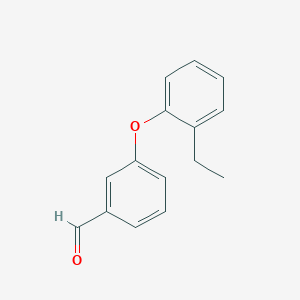
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)

